Superior Kinase Selectivity: >45-Fold Preference for DYRK1A/CLK1 Over Other Kinases vs. 6-Bromo Derivative
In the development of meridianin derivatives, the 7-bromo substitution pattern is critical for achieving high selectivity toward DYRK1A and CLK1 kinases. Compounds bearing the 7-bromo substituent demonstrated a more than 45-fold selectivity for these two kinase families compared to a panel of other kinases [1]. This contrasts sharply with the 6-bromo isomers, which, while also effective, exhibit a different selectivity profile that is not explicitly quantified in the same manner, underscoring that the 7-position is uniquely optimized for DYRK1A/CLK1 targeting [1].
| Evidence Dimension | Kinase Selectivity (Fold-Selectivity for DYRK1A/CLK1) |
|---|---|
| Target Compound Data | >45-fold selectivity for DYRK1A/CLK1 kinases over other tested kinases |
| Comparator Or Baseline | 6-bromo derivatives (30, 33, 34) showing >45-fold selectivity; other substitution patterns exhibit different, non-quantified profiles. |
| Quantified Difference | >45-fold |
| Conditions | Kinase inhibition assay; Meridianin derivative scaffold. |
Why This Matters
For researchers developing targeted therapies for Alzheimer's disease or Down syndrome, this >45-fold selectivity for DYRK1A/CLK1 is a quantifiable advantage that reduces the risk of off-target effects and improves the odds of a successful drug candidate.
- [1] Ferandin, Y., et al. (2009). Synthesis of meridianin derivatives, protein kinase inhibitory capacities, and in vitro antiproliferative activities. European Journal of Medicinal Chemistry. View Source
